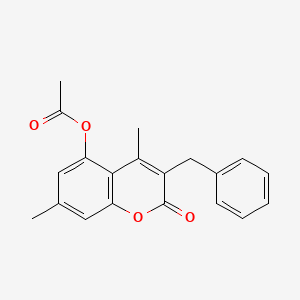
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is a chemical compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been found to possess a diverse range of biological activities. 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been found to possess several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate in lab experiments is its potent biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate. One direction is to investigate its potential therapeutic effects in animal models of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential therapeutic effects in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on the development of novel formulations of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate can be achieved by several methods. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain pure 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate.
Aplicaciones Científicas De Investigación
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its various biological activities. It has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been found to possess anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Furthermore, 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been found to possess anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-9-17(23-14(3)21)19-13(2)16(20(22)24-18(19)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBXRJICIJYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

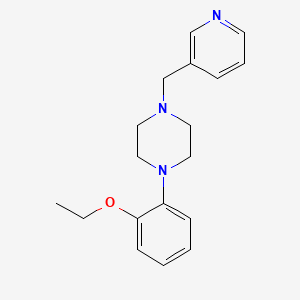

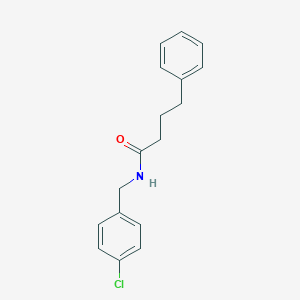
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

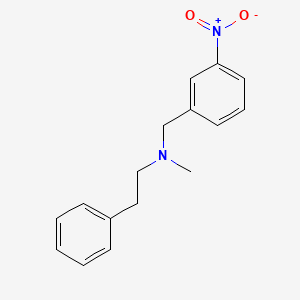
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
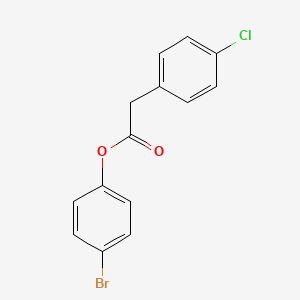
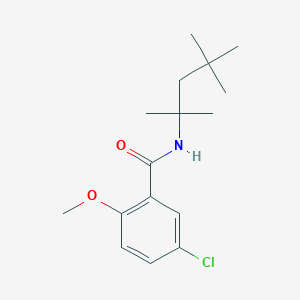

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)